8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c19-12-4-6-14(7-5-12)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-13-3-1-2-8-20-13/h1-8H,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKCRTWJLOGUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazotriazine family and has garnered interest for its potential biological activities. This article delves into its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydroimidazo[2,1-c][1,2,4]triazine core.
- A 4-fluorophenyl substituent.
- A pyridin-2-ylmethyl moiety.
The molecular formula is CHF₅O and it has a molecular weight of approximately 284.31 g/mol.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies on related tetrahydropyridophthlazinones have shown that they act as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. Specifically:
- Inhibition Potency : Compounds like talazoparib (a related structure) showed Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 .
- Cancer Cell Proliferation : The same studies reported EC50 values of 0.3 nM against MX-1 breast cancer cells and 5 nM against Capan-1 cells .
The mechanism by which these compounds exert their anticancer effects appears to involve:
- PARP Inhibition : By inhibiting PARP enzymes, these compounds interfere with DNA repair mechanisms in cancer cells, particularly those with BRCA mutations.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that imidazotriazine derivatives may possess neuroprotective effects. The presence of the pyridine moiety is thought to enhance interaction with neuroreceptors or enzymes involved in neuroprotection.
Antimicrobial Activity
Related compounds in the imidazolidine family have been reported to exhibit antimicrobial properties. The biological assays indicated that certain derivatives showed selective antifungal activity against various pathogens .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Strong inhibition of PARP enzymes; effective against BRCA-mutant cancers |
| Neuroprotective | Potential interaction with neuroreceptors; further studies needed |
| Antimicrobial | Selective antifungal activity observed in related compounds |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target compound:
- PARP Inhibitors : The development of tetrahydropyridophthlazinones as PARP inhibitors highlights the potential for similar structures to provide therapeutic benefits in cancer treatment. These inhibitors have shown promising results in preclinical models .
- Antifungal Studies : Research on tetrahydroimidazo derivatives has demonstrated selective antifungal activity against various strains. This suggests a broader range of pharmacological applications for compounds within this chemical class .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer progression and microbial resistance, supporting their potential as drug candidates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Analog 1 : 8-(4-Ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS: 946361-68-8)
- Structural Differences :
- Phenyl Substituent : Ethoxy (C₂H₅O) at the 4-position vs. fluoro (F) in the target compound.
- Pyridine Position : Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl.
- Physicochemical Properties :
Analog 2 : Ethyl 4-(2-(8-(4-Fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
- Structural Differences :
- Core Modification : 3,4-Dioxo group replaces the 4-oxo group.
- Substituent : Ethyl benzoate ester linked via acetamido vs. carboxamide in the target compound.
- Functional Impact: The ester group increases hydrophobicity (logP) but may reduce metabolic stability compared to carboxamides.
Structural and Functional Implications
| Parameter | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Core Structure | 4-Oxo-tetrahydroimidazotriazine | 4-Oxo-tetrahydroimidazotriazine | 3,4-Dioxo-tetrahydroimidazotriazine |
| Phenyl Substituent | 4-Fluorophenyl | 4-Ethoxyphenyl | 4-Fluorophenyl |
| Pyridine Position | 2-ylmethyl | 3-ylmethyl | N/A (ester substituent) |
| Molecular Weight (g/mol) | ~379.4 | 392.4 | ~460.5 (estimated) |
| Key Functional Group | Carboxamide | Carboxamide | Ethyl ester |
Research Findings and Trends
- Bioactivity Prediction : While bioactivity data are absent, the pyridin-2-ylmethyl group in the target compound may favor interactions with kinases or epigenetic regulators (e.g., HDACs), as seen in structurally related compounds .
- Synthetic Challenges : Ethoxy and ester groups (Analogs 1 and 2) introduce synthetic complexity, requiring protective strategies and reducing overall yield compared to the fluorine-substituted target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
